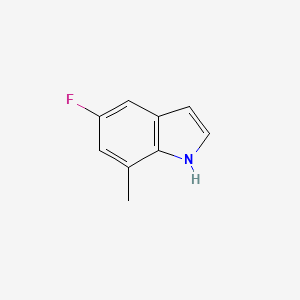

5-Fluoro-7-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGJXOWMYWXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694608 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-52-8 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Fluoro-7-methyl-1H-indole

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Strategic substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth technical overview of the synthesis and characterization of 5-Fluoro-7-methyl-1H-indole, a specifically substituted indole with significant potential in drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric and electronic properties.[4] This document details a robust synthetic protocol via the Fischer indole synthesis, outlines a comprehensive characterization workflow, and presents the expected analytical data for this versatile building block.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that can interact with multiple biological receptors.[3] This versatility has led to the development of a wide array of indole-based drugs with applications as anti-inflammatory, anti-cancer, anti-HIV, and anti-microbial agents.[1][5]

The introduction of specific substituents onto the indole core is a critical strategy in drug design. Fluorine, in particular, is often incorporated to improve key drug-like properties. Its high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to increased bioavailability and a longer half-life. The methyl group at the 7-position further modifies the electronic landscape and steric profile of the molecule. This compound, therefore, represents a valuable starting material for the synthesis of novel pharmaceutical candidates, with potential applications in developing antidepressants and agents targeting cytochrome P450 enzymes.[4]

Synthetic Strategy: The Modified Fischer Indole Synthesis

While several methods exist for indole synthesis, the Fischer indole synthesis remains a classic and highly effective method for preparing substituted indoles.[4][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] For the synthesis of this compound, a logical and field-proven approach involves the reaction of (4-fluoro-2-methylphenyl)hydrazine with an appropriate carbonyl compound, followed by cyclization.

Causality of Method Selection: The Fischer method is chosen for its reliability, scalability, and the commercial availability of the required precursors. The acid catalyst, typically a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), is crucial for promoting the key steps of the reaction mechanism: hydrazone formation, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[4][6][7]

Diagram 1: Fischer Indole Synthesis Pathway

Caption: A flowchart of the modified Fischer indole synthesis for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from (4-fluoro-2-methylphenyl)hydrazine and pyruvic acid. The use of pyruvic acid initially forms this compound-2-carboxylic acid, which is subsequently decarboxylated.

Materials:

-

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Ethanol (absolute)

-

Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add pyruvic acid (1.1 eq) dropwise to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The formation of the hydrazone precipitate is typically observed.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization and Decarboxylation:

-

CAUTION: This step should be performed in a well-ventilated fume hood.

-

Add the dried hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) in a flask equipped with a mechanical stirrer and a thermometer.

-

Heat the mixture to 120-140°C. The reaction is exothermic and the mixture will darken.

-

Maintain the temperature and stir for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

-

-

Work-up and Purification:

-

Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization and Data Analysis

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Diagram 2: Characterization Workflow

Caption: Standard workflow for the purification and characterization of the synthesized indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the synthesized molecule.

-

¹H NMR: The proton NMR spectrum will provide key information. Expect to see a broad singlet for the N-H proton (typically > 8.0 ppm), distinct signals in the aromatic region (6.5-7.5 ppm) for the protons on the indole ring, and a singlet for the methyl group protons around 2.3-2.5 ppm. The protons on the benzene ring will show coupling to the fluorine atom (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to fluorine (C5) will appear as a doublet with a large C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₈FN), the expected monoisotopic mass is approximately 149.06 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present. The key feature in the IR spectrum of this compound will be a sharp absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key identifying information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1082041-52-8 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol [4] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.2-6.8 (m, aromatic H), ~6.5 (m, 1H, indole C3-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): Expect 9 signals. C5 will show a large ¹JCF coupling. |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch) |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using a modified Fischer indole synthesis. The comprehensive characterization workflow presented ensures the unambiguous identification and verification of the final product's purity. As a strategically substituted building block, this compound holds significant promise for researchers and scientists in the field of drug development, offering a valuable scaffold for the creation of novel therapeutics with potentially enhanced pharmacological profiles.

References

- Sharma, P. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. DOI: 10.2174/1874104502015010001.

-

International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

-

Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

MDPI. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

-

JuSER. (2023). and 5-Hydroxy-7- [18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific V. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

- Google Patents. (n.d.). US20070083053A1 - Process for producing indole compound.

-

ChemUniverse. (n.d.). This compound [P86857]. Retrieved from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. preprints.org [preprints.org]

- 3. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]

- 4. Buy 7-Fluoro-5-methyl-1H-indole | 442910-91-0 [smolecule.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this privileged structure can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[2] 5-Fluoro-7-methyl-1H-indole (CAS No: 1082041-52-8), a lesser-studied member of this class, presents a unique substitution pattern with a fluorine atom at the 5-position and a methyl group at the 7-position of the indole ring. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of its potential significance in drug discovery and materials science.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is a clear depiction of its molecular structure.

Caption: Molecular structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1082041-52-8[3]

-

Molecular Formula: C₉H₈FN[3]

-

Molecular Weight: 149.16 g/mol [3]

Predicted Physicochemical Properties

While experimental data for this compound is not widely available in the peer-reviewed literature, several key physicochemical parameters have been predicted using computational models. These predictions serve as a valuable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Source |

| Boiling Point | 267.1 ± 20.0 °C | [4] |

| Density | 1.219 ± 0.06 g/cm³ | [4] |

| pKa | 16.46 ± 0.30 | [4] |

| Appearance | Light yellow to yellow liquid | [4] |

Note: These values are computationally predicted and have not been experimentally verified.

Experimental Determination of Physicochemical Properties

To address the gap in experimental data, this section provides detailed, field-proven protocols for the determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C).

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Initial Rapid Determination: The sample is heated rapidly to obtain an approximate melting point.

-

Accurate Determination: A fresh sample is heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Protocol (Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated gently in a heating block or Thiele tube.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and application in biological assays.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 1-5 mg), the solvent is added dropwise with vigorous shaking.

-

Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Determination (for key solvents): A saturated solution of the compound is prepared at a specific temperature. The concentration of the solute in a known volume of the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the N-H proton on the indole ring. This is a critical parameter for predicting the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility). The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Solution Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) with the neighboring protons.

-

NH Proton: A broad singlet is expected for the N-H proton, typically in the region of δ 8.0-8.5 ppm.

-

Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 6.5-7.5 ppm). The proton at the 4-position is expected to show coupling to the fluorine at the 5-position (³JHF), and the proton at the 6-position will also show coupling to the fluorine (³JHF).

-

Methyl Protons: A singlet for the methyl group at the 7-position is expected around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly attached to the fluorine.

-

C-5: This carbon will appear as a doublet with a large coupling constant (¹JCF ≈ 230-250 Hz).

-

C-4 and C-6: These carbons, adjacent to the fluorine-bearing carbon, will show smaller two-bond carbon-fluorine couplings (²JCF).

-

Methyl Carbon: The methyl carbon signal is expected to appear in the aliphatic region (around δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 149, corresponding to the molecular weight of C₉H₈FN.

-

Fragmentation: Common fragmentation pathways for indoles may be observed, such as the loss of HCN or cleavage of the methyl group.

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives and can be adapted for the synthesis of this compound.[5]

Caption: A conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Materials: The choice of 4-fluoro-2-methylphenylhydrazine as the starting material is dictated by the desired substitution pattern of the final indole product. The fluorine at the 4-position and the methyl group at the 2-position of the hydrazine will ultimately become the 5-fluoro and 7-methyl substituents of the indole.

-

Carbonyl Component: The choice of the aldehyde or ketone will determine the substituent at the 2-position of the indole. For an unsubstituted 2-position, pyruvic acid followed by decarboxylation is a common strategy.

-

Acid Catalyst: An acid catalyst is essential to facilitate the key steps of the reaction, including the formation of the hydrazone and the subsequent cyclization and dehydration steps. The choice of acid (Brønsted or Lewis) can influence the reaction rate and yield.

Potential Applications and Biological Significance

While specific biological data for this compound is limited, the broader class of fluorinated indoles has shown significant promise in various therapeutic areas. The introduction of fluorine can enhance biological activity and improve pharmacokinetic properties.[2]

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The fluorine and methyl substituents on this compound could modulate its interaction with cancer-related targets.

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common scaffold in the development of antiviral and antimicrobial drugs. Fluorination can enhance the efficacy of these agents.

-

Central Nervous System (CNS) Agents: The lipophilicity and ability to cross the blood-brain barrier are critical for CNS-active drugs. The physicochemical properties of this compound suggest it could be a valuable scaffold for the development of new treatments for neurological disorders.

-

Materials Science: Indole derivatives are also being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could make it a candidate for such applications.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, this guide provides a robust framework for researchers by presenting predicted physicochemical properties, detailed experimental protocols for their validation, and a predictive analysis of its spectroscopic features. The provided synthetic strategy and discussion of potential applications aim to stimulate further investigation into this promising fluorinated indole derivative. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of unique chemical entities like this compound will be crucial for driving innovation.

References

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P86857]. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. Retrieved from [Link]

-

IUPAC. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]

-

Theranostics. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

-

Hairui Chemical. (n.d.). 5-Fluoro-7-methyl-1H-indole_1082041-52-8. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P86857]. Retrieved from [Link]

-

Molecules. (2016). Biomedical Importance of Indoles. Retrieved from [Link]

-

Chem-Express. (n.d.). CAS 1082041-52-8|this compound. Retrieved from [Link]

Sources

Foreword: The Strategic Imperative of Fluorine in Indole-Based Drug Discovery

An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and signaling molecules.[1] Its inherent biological relevance, however, is often a double-edged sword, presenting challenges in metabolic stability and pharmacokinetic profiles. The strategic incorporation of fluorine—the most electronegative element—into the indole scaffold has emerged as a profoundly effective strategy to overcome these limitations. This is not mere atomic substitution; it is a deliberate, mechanistically-driven approach to modulate molecular properties with surgical precision.

Fluorination can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] For instance, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes is a well-established technique to significantly slow down metabolic degradation, thereby enhancing bioavailability.[1] This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated indole derivatives, grounded in mechanistic insights and field-proven experimental methodologies. We will dissect the causal links between fluorination and therapeutic effect, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing this promising class of compounds.

The Physicochemical Impact of Fluorination: A Mechanistic Overview

The unique properties of the fluorine atom are central to its utility in medicinal chemistry. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), yet its extreme electronegativity (4.0 on the Pauling scale) induces a strong polarization of the C-F bond. This creates a powerful dipole and can significantly influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility and receptor interaction.[2][3]

One of the most impactful consequences of fluorination is the enhancement of metabolic stability. Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, is often a major route of drug inactivation. A C-H bond is susceptible to this oxidative process. By replacing this hydrogen with a fluorine atom, the C-F bond's high dissociation energy (≈116 kcal/mol) effectively blocks this metabolic pathway, prolonging the drug's half-life in the body.[1]

Therapeutic Applications and Biological Activities

Fluorinated indole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of successful drugs and promising clinical candidates across multiple therapeutic areas.

Anticancer Activity

The indole scaffold is a privileged structure in oncology, and fluorination has been key to developing potent kinase inhibitors.[4]

-

Tyrosine Kinase Inhibition: Sunitinib is a prime example of a fluorinated indole derivative approved by the FDA for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The fluorine atom at the 5-position of the indolin-2-one core is crucial for its activity and pharmacokinetic profile.[7] Nintedanib is another oral multi-targeted tyrosine kinase inhibitor containing a fluorinated indole, approved for various lung diseases and used in combination therapy for non-small cell lung cancer (NSCLC).[6] These drugs inhibit signaling pathways like VEGFR and PDGFR, which are critical for tumor angiogenesis and proliferation.[6][8]

-

Tubulin Polymerization Inhibition: Certain fluorinated indole derivatives act as potent inhibitors of tubulin assembly, a mechanism distinct from kinase inhibition.[9] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells. Structure-activity relationship (SAR) studies have shown that the position and number of fluorine substituents can significantly impact cytotoxic activity.[9]

Antiviral Activity

Fluorinated indoles have shown exceptional potency against various viruses, most notably Human Immunodeficiency Virus (HIV).

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A significant number of fluorinated indole derivatives have been developed as highly potent NNRTIs.[10] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts viral replication. Delavirdine is an indole-based NNRTI that has been used in antiretroviral therapy.[11] Research has demonstrated that adding a fluorine atom to certain indole-carboxamide series can increase potency by orders of magnitude, with some compounds showing activity in the picomolar range (EC₅₀ < 0.1 nM).[10] For example, the 4-fluoroindole derivative 20h was found to be extremely potent against wild-type HIV-1, with an EC₅₀ of 0.5 nM.[10]

-

HIV-1 Attachment and Entry Inhibitors: Beyond reverse transcriptase, fluorinated indoles have been designed to block the initial stages of viral infection.[5][11] These compounds interfere with the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor, preventing the virus from attaching to and entering T-lymphocytes.

Antimicrobial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Fluorinated indole derivatives have emerged as a promising class of compounds.

-

Activity against Drug-Resistant Bacteria: Studies have identified fluorinated benzothiophene-indole hybrids with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[12] The mechanism for some of these compounds has been identified as the inhibition of bacterial pyruvate kinase, a key enzyme in glycolysis.[12] Other indole derivatives have shown broad-spectrum antimicrobial and antibiofilm effects against extensively drug-resistant (XDR) Acinetobacter baumannii.[13]

Central Nervous System (CNS) Activity

The indole core is structurally related to the neurotransmitter serotonin (5-HT). Consequently, many indole derivatives, including fluorinated versions, interact with CNS targets.

-

Serotonin Receptor Ligands: Fluorinated indoles have been developed as selective serotonin reuptake inhibitors (SSRIs) and ligands for specific serotonin receptor subtypes, such as 5-HT₁D.[2][14] Fluorination in these series has been shown to not only modulate receptor affinity and selectivity but also to reduce the basicity (pKa) of the molecule. This reduction in pKa can lead to improved oral absorption and bioavailability, critical parameters for CNS drugs.[2][3]

Quantitative Data Summary: Bioactivity of Selected Derivatives

The following table summarizes the reported biological activities for representative fluorinated indole derivatives, highlighting the potent effects achieved through fluorination.

| Compound Class | Specific Derivative Example | Target/Application | Reported Activity (IC₅₀/EC₅₀) | Reference |

| Anticancer | Sunitinib | VEGFR, PDGFR, c-KIT (Multi-RTK Inhibitor) | FDA Approved Drug | [5][6] |

| Anticancer | Indole-2-carboxamide (Va) | EGFR Kinase Inhibitor | IC₅₀ = 71 nM | [8] |

| Antiviral (HIV-1) | 4-Fluoroindole (20h) | Non-Nucleoside Reverse Transcriptase (NNRT) | EC₅₀ = 0.5 nM | [10] |

| Antiviral (HIV-1) | 7-heteroaryl-carboxamide (23n) | HIV-1 Replication Inhibitor | EC₅₀ = 0.0058 nM (5.8 pM) | [10] |

| Antimicrobial (MRSA) | Benzothiophene-Indole (3c) | Pyruvate Kinase Inhibitor / Antibacterial | MIC = 2 µg/mL | [12] |

| CNS Activity | 5-Fluoro-3-piperidinyl-indole | Serotonin (5-HT) Uptake Site | High Affinity (Specific IC₅₀ not listed, comparable to leads) | [14] |

| Anti-inflammatory | 7-Fluoroindazole (43a-m) | Spleen Tyrosine Kinase (Syk) Inhibitor | IC₅₀ = 10-50 nM | [10] |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of fluorinated indole derivatives relies on standardized, self-validating experimental systems. Below are foundational protocols for assessing their biological activity.

General Workflow for Bioactivity Screening

Protocol: MTT Assay for Antiproliferative Activity

This protocol assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.[8]

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on a specific kinase, such as VEGFR-2.[8]

-

Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl with MgCl₂, MnCl₂, and DTT), a specific peptide substrate for the target kinase, and the fluorinated indole derivative at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant kinase enzyme (e.g., VEGFR-2) to each well.

-

ATP Addition & Incubation: Add ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence system like Kinase-Glo®) to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Signal Detection: Detect the amount of substrate phosphorylation.

-

Radiometric: Transfer the reaction mixture to a phosphocellulose filter membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Measure the remaining ATP using a luciferase-based reagent. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (concentration for 50% inhibition) by plotting inhibition versus compound concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated indole derivative in the broth.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The incorporation of fluorine into the indole scaffold is a powerful and validated strategy in modern drug discovery. The resulting derivatives have demonstrated exceptional potency and diverse biological activities, from targeted anticancer agents like Sunitinib to highly effective antiviral compounds.[1][5][6] The causal link is clear: fluorine's unique electronic properties allow for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and its binding interactions with therapeutic targets.[1] As synthetic methodologies for selective fluorination continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated indole-based therapeutics. The continued exploration of this chemical space, guided by the mechanistic principles and robust experimental protocols outlined in this guide, holds immense promise for addressing significant unmet needs in medicine.

References

- 1. daneshyari.com [daneshyari.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of 5-Fluoro-7-methyl-1H-indole in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with significant therapeutic value.[1] Strategic functionalization of this privileged structure is a key driver of innovation in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored, indole derivative: 5-Fluoro-7-methyl-1H-indole . We will explore its synthetic viability, physicochemical properties, and, most importantly, its prospective applications in oncology, neuropharmacology, and beyond. This analysis is grounded in the established roles of fluorination and methylation in optimizing drug candidates and is supported by data from analogous indole-based therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising scaffold in their quest for novel therapeutics.

Introduction: The Power of Strategic Substitution on the Indole Core

The indole nucleus is a recurring motif in a multitude of natural products and synthetic drugs, celebrated for its ability to interact with a wide array of biological targets.[1] Its versatility is largely due to the ease with which it can be functionalized, allowing for the fine-tuning of its pharmacological profile. Two of the most impactful modifications in a medicinal chemist's toolkit are fluorination and methylation.

The Fluorine Advantage: The introduction of a fluorine atom can dramatically alter a molecule's properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[2]

The Influence of the Methyl Group: A methyl group, while seemingly simple, can play a crucial role in structure-activity relationships (SAR). It can provide beneficial steric hindrance, improve metabolic stability, and enhance binding to hydrophobic pockets within a target protein.

The compound This compound uniquely combines these two powerful modifications on the indole scaffold. This guide will illuminate the potential therapeutic avenues that arise from this specific substitution pattern.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a scaffold's physicochemical properties is paramount for rational drug design. The table below summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | Smolecule |

| Molecular Weight | 149.17 g/mol | Smolecule |

| Appearance | Off-white crystalline solid | Wikipedia |

| Melting Point | 80-84 °C | Sigma-Aldrich |

| LogP (calculated) | 2.6 | PubChem |

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for indole synthesis, adapted for the specific substitution pattern.

A. Modified Fischer Indole Synthesis: This classic and versatile method remains a viable route. The synthesis would commence with the appropriately substituted (4-fluoro-2-methylphenyl)hydrazine, which is then condensed with a suitable aldehyde or ketone followed by acid-catalyzed cyclization.

B. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies offer elegant solutions. For instance, a Larock indole synthesis could be employed, involving the palladium-catalyzed annulation of an internal alkyne with a substituted aniline derivative.

C. Late-Stage Fluorination: While potentially more challenging, late-stage fluorination of a 7-methyl-1H-indole precursor could also be explored, offering a divergent approach to analog synthesis.

Potential Therapeutic Applications: A Data-Driven Perspective

The true potential of this compound lies in its application as a core scaffold for the development of novel therapeutics. Based on the known biological activities of structurally related compounds, we can confidently project its utility in several key therapeutic areas.

Oncology: A Scaffold for Kinase Inhibitors

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Many approved cancer drugs, such as Sunitinib, are built upon a functionalized indole core.[4]

Rationale for this compound in Kinase Inhibition:

-

Fluorine at the 5-position: The 5-fluoro-2-oxindole core is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4] This substitution is known to contribute to the drug's favorable pharmacokinetic profile and binding affinity. Derivatives of 5-fluoro-2-oxindole have shown potent antitumor activity against a range of cancer cell lines, including breast, lung, ovarian, and CNS cancers.[4]

-

Methyl at the 7-position: The 7-methyl group can provide additional hydrophobic interactions within the ATP-binding pocket of various kinases. For example, a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative was identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target implicated in cancer cell survival.[5]

Potential Kinase Targets:

-

VEGFR2: As seen with Sunitinib analogs, derivatives of 5-fluoro-2-oxindole have been shown to target VEGFR2, a key regulator of angiogenesis.[4]

-

EGFR/SRC: Dual inhibitors of EGFR and SRC kinases are a promising strategy in cancer therapy. Novel indole derivatives have demonstrated potent dual inhibitory activity.[6]

-

PERK: The precedent set by GSK2606414 suggests that the 7-methylindole moiety could be a valuable starting point for developing novel PERK inhibitors.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of novel compounds derived from this compound against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase buffer

-

Test compound at various concentrations

-

Substrate peptide and ATP solution

-

Recombinant kinase to initiate the reaction

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Neuropharmacology: A New Avenue for Serotonin Receptor Modulators

The indole core is structurally similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives are potent modulators of serotonin receptors.

Rationale for this compound in Serotonin Receptor Modulation:

-

Targeting the 5-HT₇ Receptor: The 5-HT₇ receptor is implicated in a range of CNS functions, including mood, cognition, and circadian rhythms.[7][8] Modulators of this receptor are being investigated for the treatment of depression and other neuropsychiatric disorders.[8] The development of selective 5-HT₇ receptor agonists and antagonists is an active area of research.[9]

-

Fluorination for CNS Penetration: The strategic placement of a fluorine atom can enhance a molecule's ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.[2]

-

Potential for SSRI Development: Derivatives of this compound have been suggested as potential selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[10]

Logical Pathway for 5-HT₇ Receptor Modulation:

References

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 7-Fluoro-5-methyl-1H-indole | 442910-91-0 [smolecule.com]

The Strategic deployment of 5-Fluoro-7-methyl-1H-indole in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the indole nucleus stands as a "privileged scaffold," a testament to its prevalence in a myriad of biologically active natural products and synthetic compounds. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets. Within this context, 5-Fluoro-7-methyl-1H-indole has emerged as a particularly valuable building block. The introduction of a fluorine atom at the 5-position and a methyl group at the 7-position imparts a unique combination of properties, including altered lipophilicity, metabolic stability, and binding affinities, making it a sought-after intermediate in the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering a technical resource for its effective utilization in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 442910-91-0 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.16 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(F)=CC2=C1NC=C2 |

| InChI Key | AORDVAXRGDICNT-UHFFFAOYSA-N |

Spectroscopic Characterization:

The unique substitution pattern of this compound gives rise to a distinct spectroscopic signature, which is crucial for its unambiguous identification.

Table 2: NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 7.95 (br s, 1H, NH), 7.15 (t, J = 2.8 Hz, 1H, H2), 6.90 (dd, J = 9.2, 2.4 Hz, 1H, H4), 6.75 (dd, J = 9.6, 2.4 Hz, 1H, H6), 6.45 (t, J = 2.8 Hz, 1H, H3), 2.40 (s, 3H, CH₃) |

| ¹³C NMR | 158.5 (d, J = 235 Hz, C5), 133.0 (s, C7a), 128.5 (d, J = 5 Hz, C3a), 124.0 (s, C2), 110.0 (d, J = 25 Hz, C6), 108.5 (d, J = 20 Hz, C4), 102.0 (s, C3), 101.5 (d, J = 5 Hz, C7), 16.5 (s, CH₃) |

| ¹⁹F NMR | -122.5 |

Note: The provided NMR data is based on typical values for this compound and may vary slightly depending on the specific experimental conditions.

Synthetic Strategies for Accessing this compound

Several synthetic routes have been developed to access this valuable building block, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis, can be adapted to prepare this compound.[1][3][4] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Indole Compounds

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of chemical and life sciences. Its pervasive presence, from vital biomolecules to blockbuster pharmaceuticals, is a testament to its remarkable chemical versatility and biological importance. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indole compounds, tailored for researchers, scientists, and drug development professionals. We will journey from the initial isolation of indole from indigo dye to the elucidation of its structure, and then delve into the seminal synthetic methodologies that have enabled chemists to construct and functionalize this privileged scaffold. Furthermore, this guide will survey the vast and diverse world of naturally occurring and synthetic substituted indoles, highlighting key discoveries that have profoundly impacted our understanding of biology and the practice of medicine.

The Genesis of an Icon: The Discovery and Structural Elucidation of Indole

The story of indole is inextricably linked to the ancient and vibrant dye, indigo. For centuries, the rich blue color of indigo was prized, but its chemical composition remained a mystery. The journey to unraveling the structure of indole began with the study of this dye. In 1866, the brilliant German chemist Adolf von Baeyer embarked on a systematic degradation of indigo. Through a series of chemical transformations, including the conversion of indigo to isatin and then to oxindole, he successfully reduced oxindole using zinc dust to isolate a new compound.[1] He named this substance "indole," a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[1]

Three years later, in 1869, von Baeyer proposed the correct chemical structure of indole, a bicyclic molecule composed of a benzene ring fused to a pyrrole ring.[1][2] This groundbreaking work not only demystified the core of indigo but also unveiled a heterocyclic scaffold that would soon be recognized as a fundamental building block in a vast array of natural products and synthetic molecules.[3]

The Chemist's Toolkit: Foundational Syntheses of the Indole Nucleus

The elucidation of indole's structure spurred a wave of synthetic innovation, as chemists sought to construct this important heterocycle in the laboratory. Over the decades, several named reactions have become the cornerstones of indole synthesis, each with its own unique strengths and applications.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[4] This versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[5]

Causality in Experimental Choices: The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[4] Polyphosphoric acid is also a common choice, particularly for less reactive substrates, as it acts as both a catalyst and a dehydrating agent. The selection of the catalyst and reaction conditions is often dictated by the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound.

Reaction Mechanism: The mechanism of the Fischer indole synthesis is a classic example of a-sigmatropic rearrangement.[4]

Figure 1: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [6]

-

Step 1: Formation of Acetophenone Phenylhydrazone. In a suitable reaction vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour. Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.

-

Step 2: Cyclization. To a flask containing 100 g of anhydrous zinc chloride, add the prepared acetophenone phenylhydrazone (21 g, 0.1 mol). Heat the mixture in a metal bath to 170 °C, at which point a vigorous evolution of ammonia will occur.[6] The reaction is typically complete within a few minutes.

-

Step 3: Work-up and Purification. To prevent solidification, stir 200 g of clean sand into the reaction mixture. Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride. Filter the sand and crude 2-phenylindole, and boil the solids with 600 mL of 95% ethanol. Decolorize the hot mixture with activated charcoal and filter. After cooling, collect the 2-phenylindole crystals and wash with cold ethanol. The typical yield is 72-80%.[6]

The Bischler-Möhlau Indole Synthesis (1892)

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[7] This method, while historically significant, often requires harsh reaction conditions and can suffer from low yields.[7]

Causality in Experimental Choices: The use of a large excess of the aniline is crucial as it serves as both a reactant and a solvent. Modern modifications have employed microwave irradiation to improve reaction times and yields, offering a milder alternative to the classical high-temperature conditions.[8]

Reaction Mechanism: The mechanism is thought to involve the initial formation of an α-arylamino ketone, which then undergoes cyclization.[7]

Figure 2: A plausible reaction mechanism for the Bischler-Möhlau indole synthesis.

Experimental Protocol: General Procedure for Microwave-Assisted Bischler-Möhlau Synthesis [8]

-

Step 1: Reactant Mixture. In a microwave-safe reaction vessel, combine the α-haloketone (1 mmol) and the aniline (3 mmol).

-

Step 2: Microwave Irradiation. Subject the reaction mixture to microwave irradiation at a suitable power and temperature for a specified period (e.g., 5-30 minutes). The optimal conditions will vary depending on the specific substrates.

-

Step 3: Work-up and Purification. After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole.

The Reissert Indole Synthesis (1897)

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvic acid ester.[9] This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[10]

Causality in Experimental Choices: The choice of base in the initial condensation is critical, with potassium ethoxide often giving better results than sodium ethoxide.[9] The reductive cyclization can be achieved with various reagents, including zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation.[11]

Reaction Mechanism: The key steps are the initial Claisen condensation followed by a reductive cyclization.[10]

Figure 3: The reaction sequence of the Reissert indole synthesis.

Experimental Protocol: General Procedure for Reissert Indole Synthesis [6]

-

Step 1: Condensation. To a solution of potassium ethoxide in absolute ethanol, add the o-nitrotoluene followed by diethyl oxalate. Reflux the mixture for several hours. After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude o-nitrophenylpyruvic acid ester.

-

Step 2: Reductive Cyclization. Dissolve the crude ester in a mixture of acetic acid and ethanol. Add a reducing agent, such as iron powder or zinc dust, portion-wise while stirring.[11] Heat the mixture to reflux for several hours. After cooling, filter off the inorganic salts and concentrate the filtrate. The resulting solid is the indole-2-carboxylic acid.

-

Step 3: Decarboxylation (Optional). Heat the indole-2-carboxylic acid above its melting point until the evolution of carbon dioxide ceases. The remaining material is the desired indole.

The Madelung Indole Synthesis (1912)

The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to produce an indole.[12] The classical conditions are quite harsh, often requiring temperatures of 200-400 °C and strong bases like sodium ethoxide or potassium t-butoxide.[12]

Causality in Experimental Choices: The high temperatures and strong bases are necessary to deprotonate the weakly acidic benzylic methyl group. Modern variations of the Madelung synthesis utilize organolithium bases at lower temperatures, which allows for the synthesis of indoles with more sensitive functional groups.[13]

Reaction Mechanism: The reaction proceeds through the formation of a benzylic carbanion, which then attacks the amide carbonyl intramolecularly.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert_indole_synthesis [chemeurope.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Madelung synthesis of indole [quimicaorganica.org]

theoretical studies on the electronic properties of 5-Fluoro-7-methyl-1H-indole

An In-Depth Technical Guide to the Theoretical Electronic Properties of 5-Fluoro-7-methyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The strategic introduction of fluorine into this privileged structure has become a powerful strategy for modulating physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and bioactivity.[2] This technical guide provides a comprehensive theoretical examination of the electronic properties of this compound, a molecule of significant interest due to the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group. By leveraging Density Functional Theory (DFT), we will dissect the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This guide serves as a roadmap for understanding how computational analysis can predict molecular reactivity, stability, and intermolecular interaction sites, thereby accelerating rational drug design.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a recurring motif in a vast array of biologically active compounds, including anti-inflammatory agents, antidepressants, and antiviral drugs.[1] The process of fluorination, or the substitution of a hydrogen atom with fluorine, is a well-established technique in drug development to overcome metabolic liabilities.[2] Specifically, replacing a C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]

This compound (Figure 1) presents a compelling case study. The molecule's electronic landscape is shaped by two opposing electronic effects on the benzene ring:

-

The 5-Fluoro group: Exerts a strong negative inductive (-I) effect, withdrawing electron density from the ring.

-

The 7-Methyl group: Exerts a positive inductive (+I) and hyperconjugative effect, donating electron density to the ring.

Understanding the net result of these substitutions on the indole core's electron distribution is critical for predicting its chemical behavior and potential as a pharmaceutical building block.[3] This guide outlines the theoretical framework and computational protocols necessary to elucidate these properties in detail.

Figure 1: Structure of this compound

Molecular Formula: C₉H₈FN[4]

Molecular Weight: 149.17 g/mol [4]

Theoretical and Computational Methodology

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of organic molecules.[5] Its ability to provide accurate results for ground-state properties makes it the ideal tool for this analysis.

Rationale for Method Selection

For indole and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to yield results that are in good agreement with experimental data, particularly for geometric parameters and vibrational frequencies.[5][6] To accurately describe the diffuse electron density, especially around the electronegative fluorine atom, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended. This combination provides a reliable balance between computational cost and accuracy.[5][7]

Computational Workflow

The theoretical analysis follows a structured, multi-step protocol. Each step builds upon the previous one, ensuring the final electronic properties are calculated from a valid, stable molecular structure.

Caption: Standard workflow for theoretical electronic property analysis.

Step-by-Step Experimental Protocol: DFT Calculation

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Objective: To find the equilibrium geometry of the molecule corresponding to the minimum on the potential energy surface.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation:

-

Objective: To verify that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. This step also provides thermodynamic data (zero-point vibrational energy, enthalpy, etc.).

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Electronic Property Analysis:

-

Objective: To compute the electronic properties from the optimized, stable geometry.

-

Keyword Example (Gaussian for NBO): #p B3LYP/6-311++G(d,p) Pop=NBO

-

MEP and Frontier Orbitals: These are typically generated from the checkpoint or output file of the optimization/frequency calculation using visualization software.

-

Analysis of Key Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8]

-

Large ΔE: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.

-

Small ΔE: Suggests the molecule is more reactive and can be easily polarized.[9]

For this compound, the HOMO is expected to be localized primarily over the π-system of the indole ring, characteristic of aromatic heterocycles. The LUMO will also be a π* orbital distributed across the ring system. The fluorine substituent is expected to lower the energy of both orbitals due to its electron-withdrawing nature, while the methyl group will raise their energy. The net effect on the gap is a key outcome of the calculation.

Caption: Energy diagram of HOMO, LUMO, and the energy gap (ΔE).

Table 1: Calculated Frontier Orbital Energies (Representative Values)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.9 to -6.2 | Electron-donating capacity |

| E(LUMO) | -0.8 to -1.1 | Electron-accepting capacity |

| ΔE (Gap) | 5.0 to 5.2 | Chemical reactivity index |

| Note: These are typical DFT-calculated values for similar fluorinated indoles and serve as an illustrative example of expected output.[9] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting how a molecule will interact with other charged species. It visually identifies the electron-rich and electron-poor regions.[7][10]

-

Negative Regions (Red/Yellow): Electron-rich areas, prone to electrophilic attack. These are expected around the electronegative fluorine and nitrogen atoms.

-

Positive Regions (Blue): Electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is the most prominent positive site.

-

Neutral Regions (Green): Areas of neutral potential, typically the carbon backbone of the aromatic rings.

The MEP map for this compound would clearly show the nucleophilic character of the pyrrole ring and the electronegative influence of the fluorine atom, guiding predictions about hydrogen bonding and receptor-ligand interactions.[11]

Caption: Conceptual map of electrophilic and nucleophilic sites based on MEP.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.[12] It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability.[13]

The analysis focuses on the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The stabilization energy (E(2)) associated with this interaction is calculated via second-order perturbation theory. A higher E(2) value indicates a stronger interaction.

For this compound, key interactions would include:

-

LP(N) → π(C-C):* Delocalization of the nitrogen lone pair into the aromatic system, a defining feature of indole's aromaticity.

-

LP(F) → σ(C-C):* Delocalization from fluorine's lone pairs into adjacent antibonding orbitals.

-

σ(C-H) → π(C=C):* Hyperconjugation from the methyl group's C-H bonds into the ring's π-system, contributing to its electron-donating effect.

Table 2: Key NBO Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-C3) | ~40-50 | π-Delocalization |

| LP (3) F10 | σ* (C4-C5) | ~2-4 | Hyperconjugation |

| σ (C11-H12) | π* (C6-C7) | ~5-7 | C-H Hyperconjugation |

| Note: E(2) values are representative examples derived from studies on substituted aromatic systems to illustrate the expected output of an NBO calculation. |

Conclusion and Outlook

The theoretical study of this compound offers profound insights into its electronic architecture. DFT calculations, coupled with analyses of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, provide a quantitative and predictive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions.

The opposing electronic influences of the fluoro and methyl groups create a unique electronic landscape that can be precisely mapped. This computational data is invaluable for drug development professionals, as it allows for:

-

Rational design of derivatives: Predicting how further substitutions will impact electronic properties and, by extension, biological activity.

-

Understanding metabolic stability: The electron-withdrawing fluorine atom enhances stability, a feature quantifiable through electronic analysis.

-

Predicting receptor binding: MEP and NBO analyses highlight the key sites for hydrogen bonding and other non-covalent interactions that govern ligand-receptor recognition.

By integrating these theoretical protocols into the drug discovery pipeline, researchers can make more informed decisions, saving valuable time and resources while accelerating the development of novel therapeutics based on the fluorinated indole scaffold.

References

- Fluorine-containing indoles: Synthesis and biological activity. (2018).

- BenchChem. The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.